2-(5-bromo-3-cyano-1H-indol-1-yl)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]acetamide
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Overview
Description
2-(5-bromo-3-cyano-1H-indol-1-yl)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]acetamide is a complex organic compound that features a unique combination of indole and benzodioxepin structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]acetamide typically involves multi-step organic reactionsThe final step involves the coupling of the indole derivative with the benzodioxepin moiety under specific reaction conditions, such as the use of a suitable base and solvent .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(5-bromo-3-cyano-1H-indol-1-yl)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.
Substitution: The bromo group in the indole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could result in the formation of a new indole derivative with a different substituent .
Scientific Research Applications
2-(5-bromo-3-cyano-1H-indol-1-yl)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies of biological pathways and mechanisms due to its structural similarity to certain bioactive molecules.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(5-bromo-3-cyano-1H-indol-1-yl)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(5-bromo-1H-indol-3-yl)propan-1-amine: Another indole derivative with similar structural features.
5-bromo-3-(1,2,3,6-tetrahydro-4-pyridinyl)-1H-indole: Shares the bromo-indole core but differs in the attached functional groups.
Uniqueness
2-(5-bromo-3-cyano-1H-indol-1-yl)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]acetamide is unique due to its combination of indole and benzodioxepin structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H20BrN3O3 |
---|---|
Molecular Weight |
454.3 g/mol |
IUPAC Name |
2-(5-bromo-3-cyanoindol-1-yl)-N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]acetamide |
InChI |
InChI=1S/C22H20BrN3O3/c1-14(15-3-6-20-21(9-15)29-8-2-7-28-20)25-22(27)13-26-12-16(11-24)18-10-17(23)4-5-19(18)26/h3-6,9-10,12,14H,2,7-8,13H2,1H3,(H,25,27) |
InChI Key |
BHXJSZINVBKZOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCCO2)NC(=O)CN3C=C(C4=C3C=CC(=C4)Br)C#N |
Origin of Product |
United States |
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